molecular formula C6H10Cl2N2O2S B7855097 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

Cat. No.: B7855097
M. Wt: 245.13 g/mol
InChI Key: NIQBSGRUIVPSHL-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₂O₂S. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, and is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1,3,5-trimethyl-1H-pyrazole as the starting material.

  • Reaction Steps: The compound is synthesized through a sulfonylation reaction, where the pyrazole ring is treated with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.

  • Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The crude product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.

  • Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl oxide derivatives.

  • Reduction Products: Sulfonic acid derivatives.

  • Substitution Products: Amine and alcohol derivatives.

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S.ClH/c1-4-6(12(7,10)11)5(2)9(3)8-4;/h1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQBSGRUIVPSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

  • Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride exerts its effects depends on the specific application. In general, the sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 1,3,5-Trimethylpyrazole: A closely related compound without the sulfonyl chloride group.

  • Pyrazole derivatives: Other pyrazole derivatives with different substituents on the ring.

Uniqueness:

  • Reactivity: The presence of the sulfonyl chloride group makes 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride more reactive compared to its analogs.

  • Applications: Its unique reactivity profile allows for a wider range of applications in synthesis and research.

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